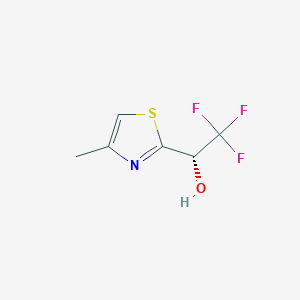

(1S)-2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol

描述

(1S)-2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol is a chemical compound characterized by the presence of a trifluoromethyl group, a thiazole ring, and an ethanol moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable thioamide with an α-haloketone under acidic conditions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide.

Reduction to Ethanol: The final step involves the reduction of the intermediate compound to yield the ethanol moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

化学反应分析

Types of Reactions

(1S)-2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce various alcohol derivatives.

科学研究应用

(1S)-2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It can be used in the production of agrochemicals and other industrial chemicals.

作用机制

The mechanism of action of (1S)-2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of specific pathways. The thiazole ring may also play a role in stabilizing the compound’s interaction with its targets.

相似化合物的比较

Similar Compounds

- (1S)-2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-amine

- (1S)-2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-thiol

Uniqueness

(1S)-2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol is unique due to the presence of the ethanol moiety, which can participate in a variety of chemical reactions. This makes it a versatile compound for use in different scientific and industrial applications.

生物活性

(1S)-2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol is a fluorinated compound with significant biological activity attributed to its unique structural features, including a trifluoromethyl group and a thiazole ring. This article reviews its biological properties, mechanisms of action, and potential applications in various fields such as pharmacology and biochemistry.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₆H₆F₃NOS |

| Molecular Weight | 195.17 g/mol |

| CAS Number | 180207-34-5 |

| IUPAC Name | (1S)-2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethanol |

The trifluoromethyl group enhances lipophilicity and may improve membrane permeability, while the thiazole ring is known for its biological activity.

The biological activity of this compound is primarily due to its interaction with specific molecular targets, including enzymes and receptors. The trifluoromethyl group increases the compound's binding affinity to these targets. The mechanism involves:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Protein Interactions : It can modulate protein interactions critical for cellular signaling.

Antimicrobial Activity

Research indicates that compounds featuring thiazole rings often exhibit antimicrobial properties. Studies have shown that this compound demonstrates significant activity against various bacterial strains.

Cytotoxicity

Cytotoxicity assays reveal that this compound can induce cell death in cancer cell lines. The selectivity index suggests that it possesses a favorable therapeutic window compared to existing chemotherapeutics.

Study 1: Antiviral Activity

A study evaluated the antiviral properties of thiazole derivatives against herpes simplex virus (HSV). While this compound was not the primary focus, its structural similarities to active compounds indicated potential efficacy against viral pathogens.

Study 2: Enzyme Inhibition

In a separate investigation focusing on enzyme inhibition, this compound was tested for its ability to inhibit purine nucleoside phosphorylase. Results showed promising inhibition rates that suggest further exploration into its role as an enzyme inhibitor could yield valuable insights.

Applications

Given its biological activities, this compound has potential applications in:

Pharmaceutical Development

The compound could serve as a lead structure for developing new antimicrobial or anticancer agents.

Agricultural Chemistry

Its properties may be leveraged in formulating agrochemicals aimed at pest control.

常见问题

Q. Basic: What synthetic methodologies are recommended for preparing (1S)-2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol?

Answer:

The synthesis of trifluoroethanol-thiazole derivatives typically involves:

- Step 1: Formation of the thiazole ring via cyclization of thiourea derivatives with α-halo ketones or esters. For example, 4-methyl-1,3-thiazole intermediates can be synthesized using 2-bromoacetophenone analogs and thiourea derivatives under reflux in ethanol .

- Step 2: Introduction of the trifluoroethanol moiety via nucleophilic substitution or Grignard reactions. A catalytic system using PEG-400 and Bleaching Earth Clay (pH 12.5) at 70–80°C has been effective for similar ethanol-thiazole coupling reactions .

- Key Considerations: Monitor reaction progress by TLC (e.g., hexane/ethyl acetate 7:3) and purify via recrystallization in water-miscible solvents like ethanol or acetone .

Q. Basic: How should researchers characterize the stereochemical configuration and purity of this compound?

Answer:

Stereochemical Analysis:

- Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) using hexane/isopropanol (90:10) can resolve the (1S)-enantiomer. Retention time comparison with racemic standards is critical .

- Optical Rotation: Measure using a polarimeter (e.g., [α]D²⁵ = +X° in methanol) to confirm enantiomeric excess (>98% for pharmaceutical-grade purity) .

Purity Assessment:

- ¹H/¹⁹F NMR: Key signals include:

- IR Spectroscopy: Confirm hydroxyl (O–H stretch at ~3200–3400 cm⁻¹) and thiazole ring (C=N stretch at ~1600 cm⁻¹) .

Q. Advanced: What strategies resolve contradictions in biological activity data for trifluoroethanol-thiazole derivatives?

Answer:

Discrepancies in antifungal or enzyme inhibition assays often arise from:

- Solubility Differences: Use DMSO as a co-solvent (≤1% v/v) to ensure uniform dissolution in aqueous buffers .

- Metabolic Stability: Perform microsomal stability assays (e.g., rat liver microsomes) to identify rapid degradation pathways. For example, CYP3A4-mediated oxidation of the thiazole ring may reduce efficacy .

- Counteract Artifacts: Include controls for non-specific binding (e.g., albumin) and redox interference (e.g., ascorbic acid) in cell-based assays .

Q. Advanced: How can computational modeling optimize the compound’s pharmacokinetic profile?

Answer:

- Molecular Dynamics (MD) Simulations: Use software like Schrödinger to predict binding affinity to target proteins (e.g., CYP51 in antifungal applications). Key interactions include hydrogen bonding between the hydroxyl group and heme iron .

- ADMET Prediction: Tools like SwissADME assess logP (optimal range: 2–3), topological polar surface area (<90 Ų for blood-brain barrier penetration), and PAINS filters to eliminate promiscuous binders .

Q. Advanced: What analytical techniques differentiate regioisomers during synthesis?

Answer:

- NOESY NMR: Correlate spatial proximity between the trifluoroethyl group and thiazole protons to confirm substitution at C2 (vs. C5) .

- High-Resolution Mass Spectrometry (HRMS): Exact mass analysis (e.g., m/z 254.0421 for C₈H₇F₃N₂OS⁺) distinguishes regioisomers with mass differences as low as 0.001 Da .

Q. Basic: What are the stability considerations for long-term storage?

Answer:

- Storage Conditions: Keep at -20°C under argon in amber vials to prevent photodegradation. Avoid aqueous buffers (hydrolysis risk) .

- Degradation Products: Monitor via HPLC for trifluoroacetic acid (retention time ~2.1 min) and thiazole ring-opened byproducts .

Q. Advanced: How do electronic effects of the 4-methyl-thiazole group influence reactivity?

Answer:

- Electron-Withdrawing Effect: The 4-methyl group slightly destabilizes the thiazole ring, increasing susceptibility to nucleophilic attack at C2. DFT calculations (B3LYP/6-31G*) show a 5–10% reduction in activation energy for SNAr reactions .

- Impact on pKa: The hydroxyl group’s acidity increases (pKa ~9.5 vs. ~10.5 in non-fluorinated analogs), enhancing hydrogen-bonding capacity in biological systems .

属性

IUPAC Name |

(1S)-2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3NOS/c1-3-2-12-5(10-3)4(11)6(7,8)9/h2,4,11H,1H3/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGULJTUXTIWLEU-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CSC(=N1)[C@H](C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。